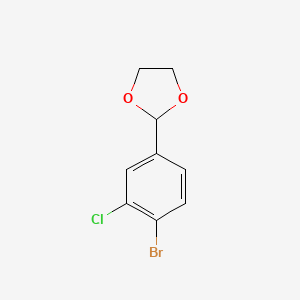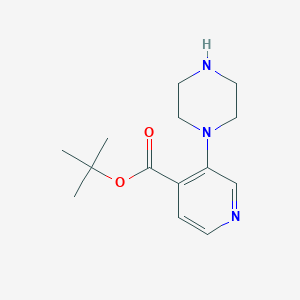
2-(4-Hexylphenyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hexylphenyl)-2-propanol (2-HPP) is a compound with a wide range of applications in the scientific research field. It is a colorless, odorless liquid with a low boiling point of 76°C and a melting point of -22°C. 2-HPP is a derivative of 2-propanol, which is an alcohol with two carbon atoms and one oxygen atom, and is composed of two alkyl groups on the same carbon atom. The compound has been used in many areas of scientific research, such as in the synthesis of drugs and other compounds, as a solvent for organic reactions, and in the preparation of biological samples for analysis.
科学研究应用
2-(4-Hexylphenyl)-2-propanol has been used in various scientific research applications, including drug synthesis, organic solvents, and biological sample preparation.
In drug synthesis, this compound has been used as a starting material for the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen, the antiviral drug acyclovir, and the anticonvulsant drug phenytoin.
In organic solvents, this compound has been used as a solvent for a variety of organic reactions, including the synthesis of polymers, the preparation of pharmaceuticals, and the synthesis of polymers for use in the electronics industry.
In biological sample preparation, this compound has been used as a solvent for the extraction of proteins, nucleic acids, and other biomolecules from biological samples.
作用机制
2-(4-Hexylphenyl)-2-propanol is a low-boiling point alcohol that is readily miscible with water. It is used as a solvent in scientific research applications due to its high solubility in aqueous solutions and its low boiling point, which allows it to be easily removed from the reaction mixture.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects on humans or animals. It is not toxic or mutagenic and does not cause any adverse reactions in humans or animals.
实验室实验的优点和局限性
2-(4-Hexylphenyl)-2-propanol has several advantages for use in laboratory experiments. It is a low-boiling point alcohol that is readily miscible with water, making it ideal for use as a solvent in aqueous solutions. It is also non-toxic and non-mutagenic, making it safe to use in laboratory experiments.
However, this compound has some limitations. It is not as volatile as other solvents, making it more difficult to remove from the reaction mixture. It also has a relatively low boiling point, making it difficult to use in reactions that require higher temperatures.
未来方向
In the future, 2-(4-Hexylphenyl)-2-propanol could be used in a variety of applications, including the synthesis of drugs, the preparation of biological samples for analysis, and the synthesis of polymers for use in the electronics industry. Additionally, researchers could explore the use of this compound as a solvent for organic reactions that require higher temperatures, as well as its potential use as a solvent for the extraction of proteins, nucleic acids, and other biomolecules from biological samples. Finally, researchers could investigate the potential biochemical and physiological effects of this compound on humans and animals.
合成方法
2-(4-Hexylphenyl)-2-propanol can be synthesized from 2-propanol, hexyl chloride, and a base such as sodium hydroxide. The reaction involves the substitution of the chlorine atom in hexyl chloride with the hydroxyl group in 2-propanol. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C and a pressure of 1 atm. The reaction is complete in about 5 minutes, and yields a quantitative yield of this compound.
属性
IUPAC Name |
2-(4-hexylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-8-13-9-11-14(12-10-13)15(2,3)16/h9-12,16H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHPMGUFVOADTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














